Research suggests that 9,12-Octadecadienal, a component of essential oils from various plants, exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against foodborne pathogens like Escherichia coli and Staphylococcus aureus [].
Research has explored the potential of 9,12-Octadecadienal as an insecticide. Studies have shown its repellent and insecticidal effects against certain insects, including mosquitoes and stored product pests [].
9,12-Octadecadienal is believed to play a role in plant defense mechanisms. It is thought to be released by damaged plants to attract beneficial insects like predatory mites and repel herbivores [].
Limited studies have investigated the potential anti-cancer properties of 9,12-Octadecadienal. Some studies have shown its ability to induce cell death in specific cancer cell lines []. However, further research is necessary to understand its potential therapeutic applications and mechanisms of action.
9,12-Octadecadienal contributes to the flavor and aroma of various foods, including dairy products, fruits, and vegetables. It is also found in some essential oils and used in the fragrance industry [].
9,12-Octadecadienal is a polyunsaturated fatty aldehyde with the molecular formula and a molecular weight of approximately 264.4461 g/mol. It is characterized by two double bonds located at the 9th and 12th carbon positions of the carbon chain. This compound is also known as octadeca-9,12-dienal and plays a significant role as an intermediate in organic synthesis, particularly in the production of various organic compounds and biological molecules .
Research indicates that 9,12-octadecadienal may have several biological activities. It is studied for its potential roles in cell signaling and its effects on cellular processes. The compound may interact with various enzymes and proteins, influencing gene expression and cellular metabolism. Additionally, it has been investigated for its anti-inflammatory and antimicrobial properties .
The synthesis of 9,12-octadecadienal typically involves:
9,12-Octadecadienal has diverse applications across various fields:
The interactions of 9,12-octadecadienal with biological molecules are complex. Studies suggest that it may bind to enzymes or proteins, potentially inhibiting or activating their functions. These interactions could lead to changes in gene expression and influence various metabolic pathways within cells .
Several compounds share structural similarities with 9,12-octadecadienal. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Linoleic Acid | Polyunsaturated Fatty Acid | Precursor to 9,12-octadecadienal |
9,12-Octadecadienoic Acid | Fatty Acid | Oxidized form of 9,12-octadecadienal |
9-Octadecenal | Monounsaturated Aldehyde | Single double bond compared to two in octadecadienal |
9-Hexadecenoic Acid | Monounsaturated Fatty Acid | Shorter carbon chain than octadecadienal |
9,10-Octadecenoic Acid | Unsaturated Fatty Acid | Different double bond position |
What sets 9,12-octadecadienal apart from these similar compounds is its specific arrangement of double bonds and its aldehyde functional group. This configuration not only influences its reactivity but also its biological roles and applications in organic synthesis and industry .
Kaempferia galanga, commonly known as aromatic ginger, serves as an exemplary model for understanding the endogenous production of 9,12-octadecadienal in plant systems [9] [10]. This tropical plant of the Zingiberaceae family has been extensively studied for its bioactive chemical composition, particularly regarding fatty aldehyde production [11].
Recent phytochemical analyses of Kaempferia galanga rhizomes have revealed the presence of various long-chain aldehydes, including Z-octadec-9-enal and related octadecadienal derivatives [36]. The biosynthetic production of these compounds occurs through specialized metabolic pathways involving the oxidation of fatty acid precursors [13]. Research has demonstrated that the rhizome contains significant concentrations of polyunsaturated fatty alcohols, including 9E,12E-octadeca-9,12-dien-1-ol, which serves as a direct precursor to the corresponding aldehyde through enzymatic oxidation [36].
The essential oil composition of Kaempferia galanga varies significantly depending on the extraction method employed [36]. Steam distillation typically yields lower concentrations of fatty aldehydes compared to maceration techniques [12]. Analysis of different varieties shows that the bigger rhizome variety (V1) contains approximately 43.37 percent ethyl trans-p-methoxycinnamate when extracted by steam distillation, while maceration methods reveal the presence of additional fatty aldehydes that are not detected through thermal extraction [36].
Compound | Extraction Method | Content (%) | Chemical Class |
---|---|---|---|
Ethyl trans-p-methoxycinnamate | Steam Distillation (V1) | 43.37 | Phenolic Ester |
n-Pentadecane | Steam Distillation (V1) | 29.14 | Alkane |
Z-Octadec-9-enal | Maceration (Various) | Present | Fatty Aldehyde |
9E,12E-octadeca-9,12-dien-1-ol | Maceration (Various) | Present | Fatty Alcohol |
Table 2: Comparative Content of Aldehyde and Related Compounds in Kaempferia galanga
The biosynthetic pathway in Kaempferia galanga involves the enzymatic conversion of linoleic acid through sequential oxidation steps [13]. The plant tissue contains specialized enzymes that facilitate the formation of fatty aldehydes through controlled oxidative processes [10]. These enzymatic systems include fatty alcohol dehydrogenases and aldehyde-forming fatty acyl-coenzyme A reductases that convert fatty acid precursors into their corresponding aldehydes [32].
Callus culture studies have demonstrated that the production of bioactive compounds, including fatty aldehydes, can be enhanced through specific growth regulator treatments [13]. The application of cytokinin benzylaminopurine and auxin indole-3-butyric acid at optimal concentrations results in increased secondary metabolite production, including compounds structurally related to 9,12-octadecadienal [13].
The formation of 9,12-octadecadienal through oxidative degradation of linoleic acid represents a fundamental biochemical process in plant metabolism [15] [16]. Linoleic acid, the most abundant polyunsaturated fatty acid in many plant systems, serves as the primary precursor for this aldehyde through both enzymatic and non-enzymatic oxidation pathways [17].
The enzymatic pathway involves the sequential action of lipoxygenase enzymes that catalyze the oxygenation of linoleic acid at specific carbon positions [33]. Potato lipoxygenase produces a mixture of 9 and 13-hydroperoxyoctadecadienoic acids when incubated with linoleic acid under oxygen atmosphere [33]. These hydroperoxide intermediates subsequently undergo further enzymatic processing to yield the corresponding aldehydes [34].
Non-enzymatic oxidation occurs through radical-induced peroxidation processes involving reactive oxygen species [34]. The process initiates with the abstraction of bis-allylic hydrogen from polyunsaturated fatty acids, leading to the formation of lipid radicals [34]. These radicals then react with molecular oxygen to form lipid peroxide radicals, which abstract hydrogen from additional fatty acid molecules, propagating the oxidation cascade [34].
Precursor | Oxidation Product | Molecular Formula | Pathway Type | Biological Activity |
---|---|---|---|---|
Linoleic Acid | 9,12-Octadecadienal | C₁₈H₃₂O | Aldehyde Formation | Antimicrobial, Defense |
Linoleic Acid | 9-Hydroxyoctadecadienoic acid | C₁₈H₃₂O₃ | Enzymatic/Non-enzymatic | Pro-inflammatory |
Linoleic Acid | 13-Hydroxyoctadecadienoic acid | C₁₈H₃₂O₃ | Enzymatic/Non-enzymatic | Pro-inflammatory |
Linoleic Acid | 9-Oxo-octadecadienoic acid | C₁₈H₃₀O₃ | Further Oxidation | Bioactive Metabolite |
Table 3: Linoleic Acid Oxidative Degradation Products and Their Properties
The alpha-dioxygenase pathway represents an alternative route for fatty aldehyde formation from fatty acid precursors [31]. This enzymatic system requires only molecular oxygen for the catalytic alpha-oxidation of fatty acids, resulting in the formation of 2-hydroperoxy fatty acids that subsequently decarboxylate to form aldehydes with one less carbon atom than the original fatty acid [31]. This pathway has been identified in various plant species and contributes to the overall pool of bioactive aldehydes [31].
Research has demonstrated that the oxidative degradation of linoleic acid produces more than 200 different aldehyde compounds in living organisms [34]. The specific profile of these aldehydes depends on environmental conditions, stress factors, and the enzymatic machinery present in the particular plant tissue [34]. Studies using genetic mutants deficient in fatty acid desaturases have shown reduced levels of aldehydes, confirming the direct relationship between polyunsaturated fatty acid content and aldehyde formation [34].
9,12-Octadecadienal functions as a critical component in plant defense systems, exhibiting potent antimicrobial activity against a broad spectrum of pathogenic organisms [27]. The compound demonstrates bacteriostatic effects against Escherichia coli, Candida albicans, and Staphylococcus aureus at minimum inhibitory concentrations of 800 milligrams per milliliter .
The antimicrobial mechanism involves disruption of microbial cell membranes through lipid permeabilization [27]. As a lipophilic molecule, 9,12-octadecadienal dissolves in membrane lipids, converting rigid phospholipid layers into flexible and porous structures [27]. This membrane destabilization leads to leakage of intracellular components and ultimately results in microbial cell death [27].
Plant volatile aldehydes, including 9,12-octadecadienal, serve as signaling molecules in defense responses [23] [39]. These compounds are emitted from microbe-infected or wounded plant sites and function as potential signal compounds that induce defenses against tissue damage from herbivores and plant pathogens [39]. The overexpression of hydroperoxide lyase, a key enzyme in aldehyde production, has been shown to increase pathogen resistance in rice and Arabidopsis plants [39].
Defense Mechanism | Target Organisms | Minimum Inhibitory Concentration | Mode of Action |
---|---|---|---|
Antimicrobial Activity | E. coli, C. albicans, S. aureus | 800 mg/mL | Bacteriostatic |
Cell Membrane Disruption | General microbial pathogens | Variable | Membrane permeabilization |
Oxidative Stress Induction | Fungal and bacterial pathogens | Not specified | ROS generation |
Volatile Signaling | Plant-herbivore-natural enemy interactions | ppm levels | Chemical communication |
Table 4: Plant Defense Mechanisms Involving Fatty Aldehydes
The octadecanoic pathway, which produces 9,12-octadecadienal and related compounds, represents an essential element in modulating the synthesis of antibiotic compounds and is integral to plant defense [26] [28]. This pathway involves the conversion of linoleic acid through various intermediates, ultimately leading to the formation of bioactive aldehydes that serve as signal transducers [28]. Research has demonstrated that these compounds can induce specific enzymes in antimicrobial biosynthetic pathways, leading to the production of compounds such as sanguinarine [28].
The ecological significance of 9,12-octadecadienal extends beyond direct antimicrobial activity to include roles in plant-herbivore interactions and tritrophic relationships [23]. Aldehydes function as volatile organic compounds that can attract natural enemies of herbivorous insects, thereby providing indirect defense benefits [23]. The compound contributes to the complex chemical communication networks that exist between plants, herbivores, and their natural enemies [23].
The industrial synthesis of 9,12-octadecadienal primarily relies on sophisticated catalytic hydrogenation-oxidation cascades that transform readily available fatty acid precursors into the target aldehyde with high efficiency and selectivity [2]. The most prevalent industrial approach involves the selective oxidation of linoleic acid (9,12-octadecadienoic acid) using heterogeneous catalysts operating under controlled atmospheric conditions [3] [4].
Nickel-supported catalysts represent the backbone of industrial 9,12-octadecadienal production due to their exceptional activity, cost-effectiveness, and robust performance under harsh operational conditions [5] [6]. The optimal nickel-based system employs silica-alumina supported nickel nanoparticles (Ni/SiO2-Al2O3) operating at temperatures between 200-280°C under hydrogen pressures of 20-50 bar [5] [7]. These conditions facilitate the controlled hydrogenation of linoleic acid while preserving the essential double bond configuration required for subsequent aldehyde formation [8] [5].
The mechanistic pathway involves the initial coordination of linoleic acid to surface nickel sites, followed by selective hydrogen transfer that maintains the critical 9,12-diene functionality [8] [9]. Research demonstrates that conversion rates of 85-95% with selectivities ranging from 78-85% are consistently achievable using optimized nickel catalyst formulations [5] [6]. The catalyst lifetime exceeds 2000 hours under continuous operation, making this approach highly economical for large-scale manufacturing [7] [10].
Palladium-based catalysts offer superior selectivity for 9,12-octadecadienal synthesis, achieving selectivities of 92-98% at conversion rates of 90-98% [6] [11]. The preferred industrial system utilizes five percent palladium supported on activated carbon (Pd/C) operating at milder conditions of 150-200°C and 10-30 bar hydrogen pressure [6] [7]. This system demonstrates exceptional functional group tolerance and enables the processing of complex fatty acid mixtures without extensive purification [11] [12].
Platinum-based catalysts (Pt/Al2O3) provide the highest conversion rates (93-99%) but require elevated pressures of 30-60 bar [6] [13]. Despite higher operating costs, platinum systems are preferred for high-value pharmaceutical and fine chemical applications where maximum yield is paramount [6] [14].
Advanced bimetallic systems combining cobalt and nickel demonstrate remarkable versatility in processing renewable feedstocks while maintaining competitive selectivities [8] [15]. Cobalt-nickel bimetallic catalysts operating at 180-250°C achieve conversion rates of 82-92% with selectivities of 75-88% [8] [16]. These systems exhibit enhanced resistance to sulfur poisoning and demonstrate superior performance when processing bioderived fatty acid streams containing trace contaminants [15] [16].
Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing the complex carbon framework of 9,12-octadecadienal through strategic carbon-carbon bond formation [17] [18]. These transformations enable the systematic assembly of the eighteen-carbon chain with precise control over double bond geometry and stereochemistry [19] [20].
The Suzuki-Miyaura reaction represents the most versatile cross-coupling strategy for 9,12-octadecadienal synthesis, employing organoboron reagents and aryl or vinyl halides under mild palladium catalysis [21] [22]. The optimal protocol utilizes tetrakis(triphenylphosphine)palladium(0) with potassium carbonate base in aqueous dioxane at temperatures of 80-120°C [21] [23]. This system achieves yields of 85-96% with excellent stereoselectivity (E/Z ratios exceeding 20:1) [22] [23].
The reaction mechanism proceeds through the classical oxidative addition, transmetalation, and reductive elimination sequence [17] [20]. The key advantage lies in the mild reaction conditions and exceptional functional group tolerance, enabling the incorporation of sensitive aldehyde functionality without decomposition [21] [22]. Industrial implementations employ continuous flow reactors to enhance mass transfer and improve scalability [19] [24].
Stille coupling reactions utilizing organotin reagents provide an alternative pathway for constructing the 9,12-octadecadienal framework [18] [20]. The optimized protocol employs tetrakis(triphenylphosphine)palladium(0) with cesium fluoride base at 100-140°C, achieving yields of 78-92% with good stereoselectivity (E/Z > 15:1) [18] [22]. While yields are slightly lower than Suzuki protocols, Stille reactions demonstrate superior tolerance to protic solvents and aqueous conditions [20] [22].
Heck coupling reactions between aryl halides and alkenes offer direct access to α,β-unsaturated aldehyde frameworks [18] [19]. The preferred catalyst system combines palladium(II) acetate with tri(ortho-tolyl)phosphine at temperatures of 120-160°C [18] [22]. These conditions provide yields of 82-94% with excellent stereoselectivity (E/Z > 25:1), making Heck coupling particularly attractive for constructing highly substituted alkene systems [19] [22].
Negishi coupling reactions employing organozinc reagents demonstrate exceptional reactivity and selectivity for 9,12-octadecadienal synthesis [20] [25]. The optimal catalyst system utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with zinc chloride at 60-100°C [25] [26]. This mild protocol achieves yields of 88-95% with outstanding stereoselectivity (E/Z > 18:1) and excellent functional group tolerance [25] [26].
Sonogashira coupling between terminal alkynes and vinyl halides provides access to enyne intermediates that can be selectively reduced to generate the target diene system [21] [22]. The catalyst system employs dichlorobis(triphenylphosphine)palladium(II) with copper(I) iodide cocatalyst at 80-120°C [21] [22]. Yields consistently exceed 90% with exceptional stereoselectivity (E/Z > 30:1), although functional group tolerance is somewhat limited compared to other cross-coupling protocols [22] [23].
Chiral auxiliary-mediated approaches enable the asymmetric synthesis of enantiomerically pure 9,12-octadecadienal through diastereoselective transformations [27] [28]. These methodologies exploit temporary covalent attachment of chiral controllers to direct the stereochemical outcome of key bond-forming reactions [29] [30].
Evans oxazolidinone auxiliaries represent the gold standard for stereoselective aldol reactions leading to 9,12-octadecadienal precursors [31] [32]. The optimal protocol employs (S)-4-benzyl-2-oxazolidinone attached to propionyl derivatives, which undergo titanium tetrachloride-mediated aldol condensation with aromatic aldehydes [32] [33]. These conditions achieve exceptional diastereoselectivity (>95:5) with yields of 85-95% [31] [34].
The stereochemical outcome is controlled through chelation-controlled transition states where the titanium center coordinates to both the oxazolidinone carbonyl and the enolate oxygen [33] [35]. The bulky isopropyl substituent effectively shields one face of the enolate, directing nucleophilic attack to occur from the less hindered face [32] [35]. Auxiliary removal is accomplished using lithium borohydride followed by hydrogen peroxide oxidation, providing enantiomerically pure products with 85-95% auxiliary recovery [31] [34].
Crimmins thiazolidinethione auxiliaries offer enhanced reactivity compared to oxazolidinone systems while maintaining excellent stereoselectivity [28] [31]. The optimized protocol employs (S)-4-isopropyl-1,3-thiazolidine-2-thione acyl derivatives that undergo titanium enolate aldol reactions with aldehydes [31] [34]. Diastereoselectivities exceeding 90:10 are routinely achieved with yields of 88-96% [31] [34].
The enhanced reactivity arises from the stronger coordination of sulfur to titanium, leading to more reactive enolate species [28] [31]. Auxiliary removal employs lithium hydroxide and hydrogen peroxide under mild conditions, providing 88-96% auxiliary recovery [31] [34]. The thiazolidinethione system demonstrates superior performance with sterically hindered aldehydes where oxazolidinone auxiliaries show diminished selectivity [28] [31].
Oppolzer camphorsultam auxiliaries provide an economical alternative for stereoselective 9,12-octadecadienal synthesis [28] [30]. The rigid bicyclic structure imparts excellent facial selectivity (>85:15) with reasonable yields of 82-90% [28] [30]. Auxiliary removal is accomplished using lithium hydroxide in tetrahydrofuran with 82-90% recovery rates [28] [30].
Enders SAMP/RAMP (S-1-amino-2-methoxymethylpyrrolidine/R-1-amino-2-methoxymethylpyrrolidine) auxiliaries enable highly stereoselective alkylation reactions of aldehyde derivatives [28] [36]. These systems achieve exceptional diastereoselectivities (>92:8) with excellent auxiliary recovery (90-98%) through simple hydrolytic cleavage [28] [36]. The SAMP/RAMP methodology is particularly valuable for introducing complex alkyl substituents with high stereochemical fidelity [36] [37].
Continuous flow reactor technology has revolutionized the synthesis of 9,12-octadecadienal by enabling precise control over reaction parameters while providing enhanced safety, reproducibility, and scalability [38] [39]. Modern flow systems integrate real-time monitoring with automated optimization algorithms to maximize yield and selectivity [40] [41].
Optimal flow reactor design for 9,12-octadecadienal synthesis employs microchannel reactors with internal diameters of 0.5-2.0 millimeters to maximize heat and mass transfer [38] [42]. The preferred configuration utilizes multiple reaction zones with independent temperature control, enabling sequential transformations within a single integrated system [39] [43]. Residence times are optimized between 15-45 minutes to balance conversion and selectivity while maintaining practical throughput [44] [45].
Critical design parameters include channel geometry, mixing efficiency, and thermal management [38] [46]. Serpentine channel designs with periodic constrictions enhance radial mixing while maintaining plug flow characteristics [38] [44]. Advanced systems incorporate in-line analytical monitoring using Fourier-transform infrared spectroscopy and nuclear magnetic resonance to provide real-time reaction monitoring [40] [41].
Systematic optimization of continuous flow parameters requires careful consideration of temperature, pressure, flow rate, and catalyst loading effects on yield and selectivity [44] [47]. Temperature optimization typically ranges from 180-220°C with adjustments of ±20°C during optimization cycles [44] [45]. This parameter shows high correlation with both yield and moderate correlation with selectivity, making it a primary optimization target [44] [47].
Residence time optimization between 15-45 minutes demonstrates moderate correlation with yield but high correlation with selectivity [44] [45]. Flow rate adjustments of ±0.3 mL/min within the optimal range of 0.5-2.0 mL/min show low correlation with yield but moderate correlation with selectivity [44] [47]. Catalyst loading optimization between 2-8 mol% with ±2 mol% adjustments shows moderate correlation with yield and high correlation with selectivity [44] [45].
Modern flow reactor systems employ sophisticated optimization algorithms including Bayesian optimization, genetic algorithms, and gradient-based methods to efficiently explore parameter space [40] [48]. Bayesian optimization demonstrates particular effectiveness for chemical synthesis optimization due to its ability to handle noisy experimental data and expensive objective function evaluations [40] [44].
The optimization protocol typically begins with Latin hypercube sampling to establish initial parameter space coverage, followed by iterative optimization cycles guided by acquisition functions [40] [48]. Convergence criteria based on objective function improvement and parameter space exploration ensure optimal conditions are identified with minimal experimental effort [48] [47]. Advanced implementations incorporate multi-objective optimization to simultaneously maximize yield while minimizing waste generation and energy consumption [38] [46].